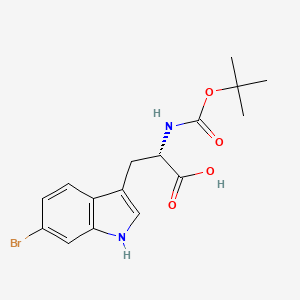
Boc-6-Bromo-L-tryptophan
Overview
Description
Boc-6-Bromo-L-tryptophan is a derivative of L-tryptophan, a non-proteinogenic L-alpha-amino acid . It has a molecular weight of 383.24 g/mol . It is used for research purposes only .
Synthesis Analysis
The synthesis of Boc-6-Bromo-L-tryptophan involves the use of di-tert-butyl dicarbonate and 6-bromo-L-tryptophan . A study has shown that an effective 6BrIG production strategy in Escherichia coli uses tryptophan 6-halogenase SttH, tryptophanase TnaA, and flavin-containing monooxygenase MaFMO .Molecular Structure Analysis
The molecular formula of Boc-6-Bromo-L-tryptophan is C16H19BrN2O4 . It is a tautomer of a L-6’-bromotryptophan zwitterion .Chemical Reactions Analysis
The Boc group in Boc-6-Bromo-L-tryptophan is stable towards most nucleophiles and bases . The logic of individual repressors can be modularly programmed by creating heterodimeric fusions .Physical And Chemical Properties Analysis
Boc-6-Bromo-L-tryptophan is a white solid . It should be stored at 0-8°C . Its IUPAC name is (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid .Scientific Research Applications
Marine Biology and Chemical Defense
Boc-6-Bromo-L-tryptophan: is found in marine peptides which play a crucial role in the chemical defense mechanisms of marine animals . These brominated tryptophan analogs contribute to the structural stability of peptides, making them less susceptible to proteolytic degradation. This property is particularly beneficial for marine species like cone snails and sea urchins, which use these peptides as a form of chemical defense.
Pharmacology
In pharmacological research, peptides containing Boc-6-Bromo-L-tryptophan exhibit various biological activities that are promising for drug development . These activities include antimicrobial, insecticidal, hemolytic, and cytotoxic effects. The presence of brominated tryptophan analogs in these peptides makes them potential candidates for developing new antibiotics or cancer drugs.
Neurological Research
Some peptides with Boc-6-Bromo-L-tryptophan show the ability to bind to nervous system receptors . This feature can be harnessed to create treatments for neurological disorders. The specificity of these peptides to target receptors can lead to the development of drugs with fewer side effects compared to traditional medications.
Biotechnological Production
The compound has been used in biotechnological processes, such as the fermentative production of brominated tryptophan using Corynebacterium glutamicum . This method is a green alternative to chemical synthesis, offering a more sustainable and less hazardous way to produce brominated compounds.
Protein Engineering
Boc-6-Bromo-L-tryptophan: serves as a noncoded amino acid used in protein engineering . It can be incorporated into peptides through post-translational modifications, allowing researchers to study protein functions and interactions in a controlled manner.
Antitumor Research
The antitumor activity of peptides containing brominated tryptophan analogs is a significant area of interest in cancer research . These peptides can be engineered to target cancer cells selectively, reducing the impact on healthy cells and improving the efficacy of cancer treatments.
Antibiotic Development
The antimicrobial properties of peptides with Boc-6-Bromo-L-tryptophan are being explored for the development of new antibiotics . With antibiotic resistance on the rise, these peptides could provide a new line of defense against resistant bacterial strains.
Agricultural Applications
Brominated compounds, including those derived from Boc-6-Bromo-L-tryptophan , have potential applications in agriculture . They can be used to develop new pesticides or growth regulators, contributing to increased crop yields and pest resistance.
Mechanism of Action
Target of Action
Boc-6-Bromo-L-tryptophan is a derivative of the amino acid tryptophan, with a bromine atom at the 6th position and a tert-butoxycarbonyl (Boc) group
Mode of Action
The Boc group in Boc-6-Bromo-L-tryptophan serves as a protective group for the amino group in the tryptophan molecule . It is stable towards most nucleophiles and bases . The bromine atom at the 6th position could potentially alter the compound’s interaction with its targets, but specific interactions would depend on the particular biochemical context.
Action Environment
The action, efficacy, and stability of Boc-6-Bromo-L-tryptophan could be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, factors such as temperature and the presence of other molecules could influence the compound’s action and efficacy.
Safety and Hazards
Future Directions
Despite the evolutionarily limited regulatory role of TrpR, vast functional spaces exist around this highly conserved protein scaffold and can be harnessed to create synthetic regulatory programs . New variants were identified that were responsive to 5- and 6-bromo-L-tryptophan, which are high-value compounds implicated in the biosynthesis of neuropharmacological and antitumorogenic .
properties
IUPAC Name |
(2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGNBUFSULZAZ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)

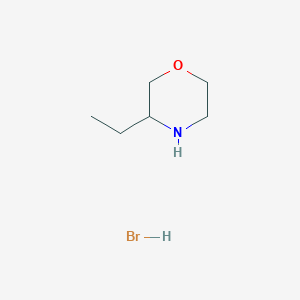


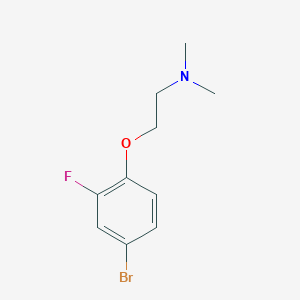

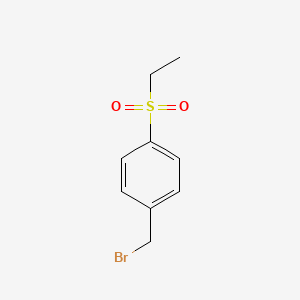
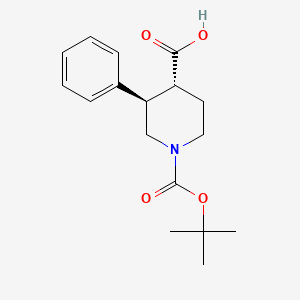


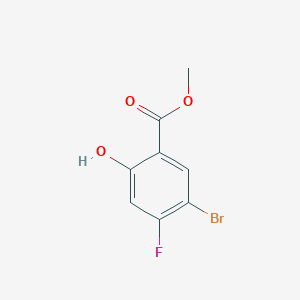
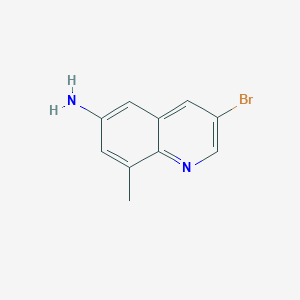
![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)